molecular formula C38H56N2O9 B1206192 [(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate CAS No. 134916-12-4

[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate

Cat. No.: B1206192
CAS No.: 134916-12-4
M. Wt: 684.9 g/mol
InChI Key: JPSFXYCZTMSVTR-RMPQWPRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

The synthesis of [(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the nature of the substituents.

Scientific Research Applications

[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Compared to other similar compounds, [(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate stands out due to its unique structural features and functional groups. Similar compounds may include other imidazole derivatives or molecules with similar chiral centers and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and biological properties.

Properties

CAS No.

134916-12-4

Molecular Formula

C38H56N2O9

Molecular Weight

684.9 g/mol

IUPAC Name

[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate

InChI

InChI=1S/C38H56N2O9/c1-11-24(3)31(45-35(41)40-19-18-39-22-40)28(7)34-38(10,49-37(8,9)48-34)20-25(4)32-27(6)33(47-36(42)46-32)26(5)30(12-2)44-23-43-21-29-16-14-13-15-17-29/h11,13-19,22,24-28,30-34H,1,12,20-21,23H2,2-10H3/t24-,25?,26?,27?,28?,30?,31+,32?,33+,34-,38-/m1/s1

InChI Key

JPSFXYCZTMSVTR-RMPQWPRUSA-N

SMILES

CCC(C(C)C1C(C(OC(=O)O1)C(C)CC2(C(OC(O2)(C)C)C(C)C(C(C)C=C)OC(=O)N3C=CN=C3)C)C)OCOCC4=CC=CC=C4

Isomeric SMILES

CCC(C(C)[C@H]1C(C(OC(=O)O1)C(C)C[C@@]2([C@H](OC(O2)(C)C)C(C)[C@H]([C@H](C)C=C)OC(=O)N3C=CN=C3)C)C)OCOCC4=CC=CC=C4

Canonical SMILES

CCC(C(C)C1C(C(OC(=O)O1)C(C)CC2(C(OC(O2)(C)C)C(C)C(C(C)C=C)OC(=O)N3C=CN=C3)C)C)OCOCC4=CC=CC=C4

Synonyms

14-BCIIHH
14-benzyloxymethoxy-10,12-O-carbonyl-4-N-imidazolylcarbonyl-6,7-isopropylidene-3,5,7,9,11,13-hexamethylhexadec-1-ene-4,6,7,10,12,14-hexol

Origin of Product

United States

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